molecular formula C22H22N2O5S2 B2518986 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE CAS No. 892359-79-4

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2518986
CAS No.: 892359-79-4
M. Wt: 458.55
InChI Key: QCCNXTXCKDLTOM-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with thiazole compounds under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE: shares similarities with other thiophene and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-5-28-21(26)15-12(3)16(22(27)29-6-2)30-20(15)24-18(25)17-13(4)23-19(31-17)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNXTXCKDLTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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